(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol
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Overview
Description
(3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-3-ol is a chiral compound that features a tetrahydrofuran ring substituted with an amino group linked to a dihydroindenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Dihydroindenyl Moiety: This step often involves coupling reactions such as reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-3-ol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-2-ol
- (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydropyran-3-ol
Uniqueness
The uniqueness of (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-3-ol lies in its specific stereochemistry and the presence of both a tetrahydrofuran ring and a dihydroindenyl moiety. This combination of features may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3S,4R)-4-(2,3-dihydro-1H-inden-2-ylamino)oxolan-3-ol |
InChI |
InChI=1S/C13H17NO2/c15-13-8-16-7-12(13)14-11-5-9-3-1-2-4-10(9)6-11/h1-4,11-15H,5-8H2/t12-,13-/m1/s1 |
InChI Key |
XIZLVPVXMVPVRY-CHWSQXEVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2CC3=CC=CC=C3C2 |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3COCC3O |
Origin of Product |
United States |
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